3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with fluorophenyl, methyl, and trifluoromethyl groups. These substitutions contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles or 5-aminopyrazoles under microwave irradiation. This method is efficient and yields the desired pyrazole-fused heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted palladium-catalyzed reactions can be optimized for industrial applications to ensure high yields and purity. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins and enzymes. The pyrazolo[1,5-a]pyrimidine core interacts with active sites, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitutions, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C19H20F4N4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H20F4N4/c1-11(2)8-9-24-15-10-12(3)25-18-16(13-4-6-14(20)7-5-13)17(19(21,22)23)26-27(15)18/h4-7,10-11,24H,8-9H2,1-3H3 |
InChI Key |
YXPUVXQDNCMSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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